molecular formula C7H7ClN2O4S B13033508 Methyl4-chloro-6-(methylsulfonyl)pyrimidine-5-carboxylate

Methyl4-chloro-6-(methylsulfonyl)pyrimidine-5-carboxylate

Cat. No.: B13033508
M. Wt: 250.66 g/mol
InChI Key: LTXGDQYZTUSONI-UHFFFAOYSA-N
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Description

Methyl 4-chloro-6-(methylsulfonyl)pyrimidine-5-carboxylate is a heterocyclic organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its pyrimidine ring, which is substituted with a chloro group, a methylsulfonyl group, and a carboxylate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-6-(methylsulfonyl)pyrimidine-5-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate.

    Nucleophilic Substitution: The methylthio group is replaced by a methylsulfonyl group through a nucleophilic substitution reaction.

    Esterification: The carboxylate group is esterified to form the final product, Methyl 4-chloro-6-(methylsulfonyl)pyrimidine-5-carboxylate.

Industrial Production Methods

In industrial settings, the synthesis is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:

    Refluxing: The reaction mixture is refluxed at controlled temperatures to facilitate the nucleophilic substitution.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-6-(methylsulfonyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis Conditions: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Substitution Products: Amino or thio derivatives.

    Oxidation Products: Sulfone derivatives.

    Reduction Products: Sulfide derivatives.

    Hydrolysis Products: Carboxylic acids.

Scientific Research Applications

Methyl 4-chloro-6-(methylsulfonyl)pyrimidine-5-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-chloro-6-(methylsulfonyl)pyrimidine-5-carboxylate involves:

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate: A precursor in the synthesis of the target compound.

    Methyl 4-chloro-6-(methylthio)pyrimidine-5-carboxylate: A similar compound with a methylthio group instead of a methylsulfonyl group.

Uniqueness

Methyl 4-chloro-6-(methylsulfonyl)pyrimidine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .

This detailed overview provides a comprehensive understanding of Methyl 4-chloro-6-(methylsulfonyl)pyrimidine-5-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C7H7ClN2O4S

Molecular Weight

250.66 g/mol

IUPAC Name

methyl 4-chloro-6-methylsulfonylpyrimidine-5-carboxylate

InChI

InChI=1S/C7H7ClN2O4S/c1-14-7(11)4-5(8)9-3-10-6(4)15(2,12)13/h3H,1-2H3

InChI Key

LTXGDQYZTUSONI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=CN=C1Cl)S(=O)(=O)C

Origin of Product

United States

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